Cas no 1046802-02-1 (2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride)
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride 화학적 및 물리적 성질
이름 및 식별자
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- 2-([(6-CHLORO-3-PYRIDINYL)METHYL]AMINO)-1,3-THIAZOL-3-IUM CHLORIDE
- 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride
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- MDL: MFCD06795602
- 인치: 1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H
- InChIKey: HLPGKXLROKZGBX-UHFFFAOYSA-N
- 미소: S1C=C[NH+]=C1NCC1=CC=C(Cl)N=C1.[Cl-]
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 164249-500mg |
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride |
1046802-02-1 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 164249-1g |
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride |
1046802-02-1 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 164249-5g |
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride |
1046802-02-1 | 5g |
$7343.00 | 2023-09-07 | ||
| TRC | C148975-25mg |
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride |
1046802-02-1 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C148975-50mg |
2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride |
1046802-02-1 | 50mg |
$ 380.00 | 2022-06-06 | ||
| Chemenu | CM484873-1g |
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride |
1046802-02-1 | 95% | 1g |
$600 | 2023-01-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD254380-1g |
N-((6-Chloropyridin-3-yl)methyl)thiazol-2-amine hydrochloride |
1046802-02-1 | 95+% | 1g |
¥4200.0 | 2023-04-06 | |
| A2B Chem LLC | AI83316-1mg |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride |
1046802-02-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI83316-5mg |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride |
1046802-02-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI83316-10mg |
N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-2-amine hydrochloride |
1046802-02-1 | >90% | 10mg |
$240.00 | 2024-04-20 |
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride 공급 업체
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride 관련 문헌
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride에 대한 추가 정보
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride: A Novel Scaffold for Targeted Therapeutic Applications
2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride (CAS No. 1046802-02-1) represents a structurally unique compound within the broader family of heterocyclic derivatives. This molecule combines the chemical properties of a 1,3-thiazolium ring with a pyridine-derived amino group, creating a scaffold with potential applications in pharmacological research. The 6-chloro-3-pyridinyl moiety, coupled with the thiazolium chloride core, imparts distinct physicochemical characteristics that make it a promising candidate for further exploration in drug development.
Recent studies have highlighted the role of 1,3-thiazolium salts in modulating biological pathways, particularly in inflammation and immune response regulation. The 6-chloro-3-pyridinyl substituent, known for its ability to interact with nucleophilic sites in target proteins, may enhance the compound’s binding affinity to specific receptors. This structural feature is critical for the molecule’s potential therapeutic utility, as it allows for the design of compounds with improved selectivity and reduced off-target effects.
Research published in 2023 has demonstrated that 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride exhibits significant antagonistic activity against inflammatory cytokines, such as TNF-α and IL-6. These findings suggest that the compound may serve as a lead molecule for the development of anti-inflammatory agents. The thiazolium chloride core appears to play a pivotal role in stabilizing the molecule’s conformation, thereby enhancing its bioavailability and metabolic stability.
Further investigation into the pyridine-derived amino group has revealed its potential to modulate enzyme activity. For instance, the 6-chloro-3-pyridinyl moiety may act as a hydrogen bond donor, facilitating interactions with key residues in target proteins. This property is particularly relevant for the design of drugs targeting kinases or G protein-coupled receptors (GPCRs), which are common therapeutic targets in oncology and neurology.
The 1,3-thiazolium ring in this compound is a well-known pharmacophore in medicinal chemistry, often associated with antiviral and antitumor activities. The presence of a chlorine atom at the 6-position of the pyridine ring introduces additional functional groups that can influence the molecule’s reactivity and selectivity. This structural modification may also enhance the compound’s ability to cross biological membranes, improving its cellular uptake and intracellular efficacy.
Advances in computational modeling have provided insights into the interactions between 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride and its potential targets. Molecular docking studies suggest that the compound may bind to the ATP-binding site of certain kinases, inhibiting their enzymatic activity. This mechanism of action is highly relevant for the treatment of diseases driven by aberrant kinase signaling, such as cancer and autoimmune disorders.
Experimental data from preclinical studies indicate that the thiazolium chloride core contributes to the molecule’s solubility profile, which is critical for drug formulation. The 6-chloro-3-pyridinyl group, on the other hand, may influence the compound’s hydrophobicity, affecting its distribution in biological systems. These properties are essential for optimizing the pharmacokinetic profile of the molecule during drug development.
Comparative analysis with other 1,3-thiazolium derivatives has revealed that the pyridine-derived amino group in this compound offers a unique balance between hydrophilicity and hydrophobicity. This characteristic may enable the molecule to target specific cellular compartments, such as the nucleus or mitochondria, depending on its interaction with membrane-bound proteins or intracellular receptors.
Recent synthetic approaches have focused on modifying the 6-chloro-3-pyridinyl substituent to enhance the compound’s therapeutic potential. For example, replacing the chlorine atom with other electrophilic groups may alter the molecule’s reactivity toward nucleophilic residues in target proteins, potentially improving its selectivity for specific enzymes or receptors.
Additionally, the 1,3-thiazolium ring in this compound is structurally similar to several known pharmacologically active agents, such as certain antifungal and antiviral drugs. This structural similarity may provide a foundation for further chemical modifications aimed at improving the molecule’s therapeutic index and reducing potential side effects.
Overall, 2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride represents a promising scaffold for the development of novel therapeutics. Its unique combination of a 1,3-thiazolium ring and a pyridine-derived amino group, along with the presence of a chlorine atom at the 6-position, positions it as a valuable candidate for further exploration in drug discovery and medicinal chemistry.
1046802-02-1 (2-{(6-Chloro-3-pyridinyl)methylamino}-1,3-thiazol-3-ium chloride) 관련 제품
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